molecular formula C16H21NO3 B3226962 tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate CAS No. 1259223-97-6

tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate

Cat. No.: B3226962
CAS No.: 1259223-97-6
M. Wt: 275.34 g/mol
InChI Key: QDQZGIGAAGMGOE-UHFFFAOYSA-N
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Description

tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate: is an organic compound with the molecular formula C16H21NO3 and a molecular weight of 275.34 g/mol. This compound is characterized by the presence of a tert-butyl group, a formylphenyl group, and a cyclobutylcarbamate moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate typically involves the following steps:

    Formation of the cyclobutylcarbamate core: This can be achieved through the reaction of cyclobutylamine with tert-butyl chloroformate under basic conditions.

    Introduction of the formylphenyl group: The formylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the formylphenyl group is coupled with the cyclobutylcarbamate core in the presence of a palladium catalyst.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes to ensure consistent production.

Chemical Reactions Analysis

tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The formyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the formyl group to form imines or acetals, respectively.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and strong reducing agents for reduction. Major products formed from these reactions include carboxylic acids, alcohols, imines, and acetals.

Scientific Research Applications

tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of an enzyme and preventing substrate binding. Alternatively, it may modulate receptor activity by binding to a receptor and altering its conformation or signaling pathway.

Comparison with Similar Compounds

tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate can be compared with similar compounds such as:

    tert-Butyl N-(4-formylbenzyl)carbamate: This compound has a similar structure but with a benzyl group instead of a cyclobutyl group.

    tert-Butyl (1-(4-formylphenyl)cyclopropyl)carbamate: This compound has a cyclopropyl group instead of a cyclobutyl group.

The uniqueness of this compound lies in its cyclobutylcarbamate core, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

tert-butyl N-[1-(4-formylphenyl)cyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-15(2,3)20-14(19)17-16(9-4-10-16)13-7-5-12(11-18)6-8-13/h5-8,11H,4,9-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQZGIGAAGMGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701147957
Record name Carbamic acid, N-[1-(4-formylphenyl)cyclobutyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701147957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259223-97-6
Record name Carbamic acid, N-[1-(4-formylphenyl)cyclobutyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1259223-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(4-formylphenyl)cyclobutyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701147957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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